Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile
Overview
Description
Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile is a compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with sodiosulfanyl groups and a carbonitrile group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in synthetic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile typically involves the reaction of appropriate thiazole precursors with sodium sulfide or similar reagents under controlled conditions. One common method includes the use of a multicomponent reaction involving thiazole derivatives, sodium sulfide, and a suitable nitrile source. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The sodiosulfanyl groups can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield sulfoxides or sulfones, while reduction reactions produce primary amines. Substitution reactions can result in a variety of substituted thiazole derivatives .
Scientific Research Applications
Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for drug development and as a probe for studying disease pathways.
Industry: The compound is employed in the production of advanced materials, such as polymers and nanomaterials, due to its reactivity and ability to form stable complexes with metals
Mechanism of Action
The mechanism of action of Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile involves its interaction with various molecular targets and pathways. The sodiosulfanyl groups can participate in redox reactions, altering the oxidation state of target molecules. The carbonitrile group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding properties. These interactions enable the compound to modulate enzyme activity, disrupt protein-protein interactions, and affect cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile include other thiazole derivatives with different substituents, such as:
Bis(sulfanediyl)bis(tetrahydropyrimido[4,5-b]quinoline-4,6-diones): These compounds feature a similar thiazole core but with different functional groups, leading to distinct chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its combination of sodiosulfanyl and carbonitrile groups, which confer specific reactivity and binding properties. This makes it particularly valuable for applications requiring precise control over chemical transformations and interactions with biological molecules .
Properties
IUPAC Name |
disodium;4-cyano-1,2-thiazole-3,5-dithiolate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2S3.2Na/c5-1-2-3(7)6-9-4(2)8;;/h8H,(H,6,7);;/q;2*+1/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKJGFDHGVHMMG-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(SN=C1[S-])[S-].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4N2Na2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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